

# Technical Guide: 5-Acetylthiophene-3-carbaldehyde

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## Compound of Interest

|                |                                  |
|----------------|----------------------------------|
| Compound Name: | 5-Acetylthiophene-3-carbaldehyde |
| CAS No.:       | 41907-99-7                       |
| Cat. No.:      | B1276537                         |

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Structural Analysis, Synthetic Pathways, and Medicinal Applications

## Executive Summary

**5-Acetylthiophene-3-carbaldehyde** represents a high-value bifunctional heterocyclic scaffold in modern drug discovery. Characterized by the presence of two distinct carbonyl functionalities—an aldehyde at position 3 and a ketone (acetyl) at position 5—on a thiophene core, this molecule serves as a versatile "linchpin" intermediate. Its unique substitution pattern allows for orthogonal functionalization, making it critical for the synthesis of complex pharmacophores, including kinase inhibitors, antimicrobial agents, and organic electronic materials.

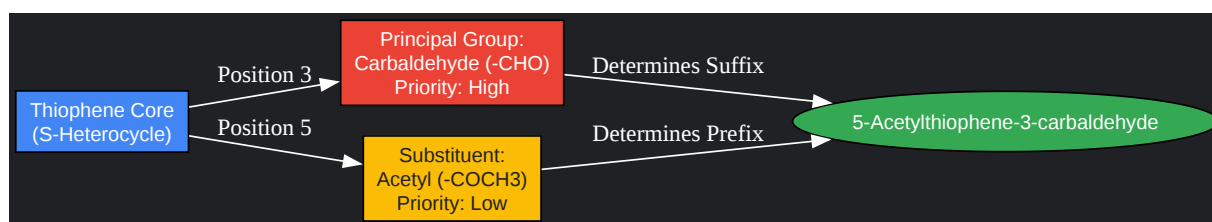
## Part 1: Nomenclature & Structural Integrity

### IUPAC Systematic Naming Logic

The nomenclature of this compound is governed by the IUPAC Blue Book P-44 priority rules for characteristic groups.

- **Principal Functional Group:** The molecule contains both an aldehyde ( $-\text{CHO}$ ) and a ketone ( $-\text{C}(=\text{O})\text{CH}_3$ ). According to IUPAC seniority rules, Aldehydes > Ketones. Therefore, the parent structure is thiophene-3-carbaldehyde.
- **Substituent Assignment:** The acetyl group is treated as a substituent.
- **Numbering the Heterocycle:**
  - The sulfur atom is assigned position 1.
  - Numbering proceeds to give the principal group (carbaldehyde) the lowest possible locant.
  - Path A (Clockwise): S=1, C2, C3(CHO), C4, C5(Acetyl). Locants: 3, 5.[1][2][3][4][5][6]
  - Path B (Counter-Clockwise): S=1, C2(Acetyl)... This would place the substituent at 2 and aldehyde at 4. However, we prioritize the principal group. If the aldehyde is fixed at 3 (based on the parent name), the acetyl position is determined relative to it.
- **Final Name:** **5-Acetylthiophene-3-carbaldehyde.**

## Structural Visualization (DOT Diagram)



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Figure 1.1: Hierarchical logic for IUPAC nomenclature assignment based on functional group priority.

## Part 2: Synthetic Pathways & Protocols

Synthesizing 3,5-disubstituted thiophenes is synthetically challenging due to the natural tendency of thiophene to undergo electrophilic substitution at the

-positions (C2 and C5).

## The Regioselectivity Challenge

- **Electronic Bias:** The sulfur atom activates positions 2 and 5.
- **Substituent Effects:** A substituent at C3 (e.g., -CHO) is electron-withdrawing (meta-directing). In the thiophene ring, the position "meta" to C3 is C5. Therefore, electrophilic attack on 3-thiophenecarbaldehyde is electronically directed toward C5, aligning with the sulfur's activation.

## Protocol A: Direct Friedel-Crafts Acetylation (Scalable)

This method utilizes a Lewis acid catalyst to introduce the acetyl group. Note that the aldehyde group must often be protected or the reaction conditions carefully controlled to prevent oxidation.

Reagents: 3-Thiophenecarbaldehyde, Acetyl Chloride, Aluminum Chloride ( ), Dichloromethane (DCM).

| Step | Operation    | Critical Parameter | Causality/Reasoning   |
|------|--------------|--------------------|---|
| 1    | Complexation | '<br>atm           | Pre-mixing<br>and Acetyl Chloride<br>generates the active<br>acylium ion (<br>) electrophile.   |
| 2    | Addition     | Dropwise,          | Slow addition of the<br>substrate prevents<br>exotherms that could<br>lead to polymerization<br>of the aldehyde.  |
| 3    | Reaction     | Reflux (40°C), 4h  | The electron-<br>withdrawing CHO<br>group deactivates the<br>ring; thermal energy is<br>required to overcome<br>the activation barrier<br>for substitution at C5. |
| 4    | Quench       | Ice/HCl mix        | Hydrolyzes the<br>aluminum-complex<br>intermediate. Acidic<br>quench prevents aldol<br>condensation side<br>reactions.  |

## Protocol B: The "Pharma-Purity" Route (Bromination/Lithiation)

For drug development where isomeric purity is paramount (>99.5%), a lithiation strategy is preferred to avoid 2,3-isomers.

Workflow:

- Start: 3-Thiophenecarbaldehyde.
- Protection: Form cyclic acetal (protects aldehyde from nucleophiles).

- Bromination:

/ AcOH

Yields 5-bromo-3-formylthiophene acetal (Regioselective for C5).

- Lithiation:

-BuLi / THF, -78°C

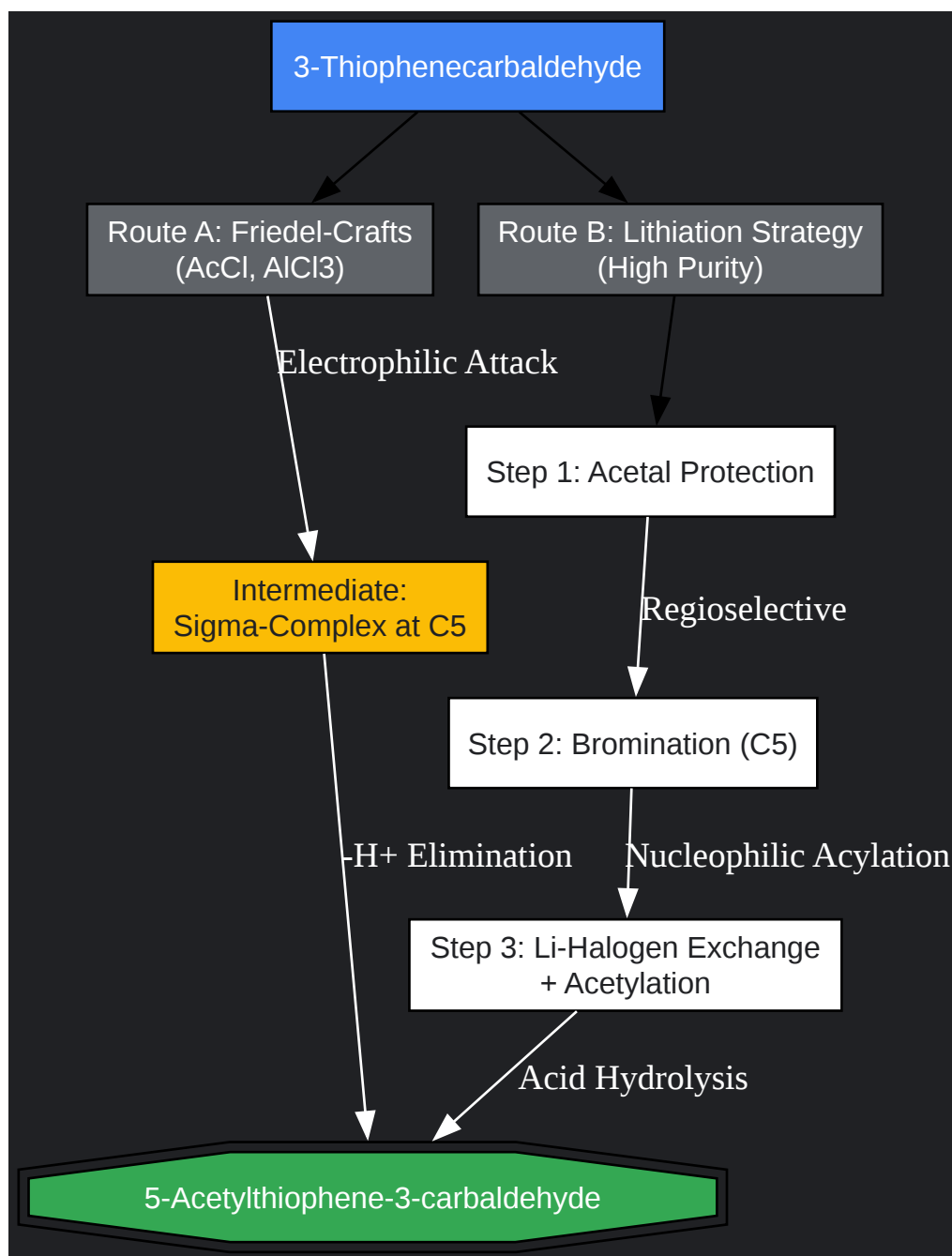
Lithium-Halogen exchange generates the C5-anion.

- Trapping: Add

-Dimethylacetamide (DMAc) or Acetyl Chloride.

- Deprotection: Aqueous acid workup restores the aldehyde.

## Synthetic Logic Diagram (DOT)



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Figure 2.1: Comparative synthetic pathways emphasizing regiocontrol mechanisms.

## Part 3: Chemical Reactivity & Applications

### Orthogonal Reactivity Profile

The power of **5-acetylthiophene-3-carbaldehyde** lies in the differential reactivity of its carbonyls.

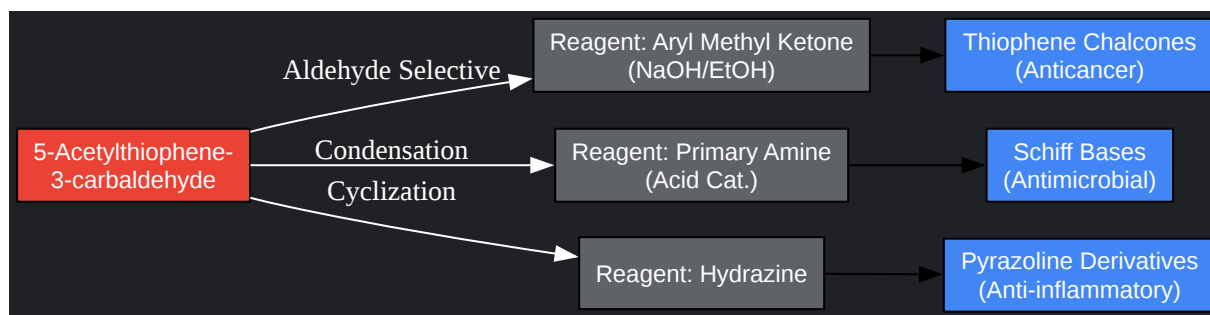
- Aldehyde (C3): More electrophilic, sterically accessible. Reacts first in condensation reactions (e.g., Knoevenagel, Schiff base formation).
- Ketone (C5): Less electrophilic, sterically hindered. Requires harsher conditions or specific activation.

## Medicinal Chemistry Applications

This scaffold is a precursor for several bioactive classes:

| Application Domain | Reaction Type                | Target Class   | Mechanism   |
|--------------------|------------------------------|----------------|---|
| Oncology           | Claisen-Schmidt Condensation | Chalcones      | <p>The aldehyde reacts with acetophenones to form</p> <p>-unsaturated ketones, potent Michael acceptors that target tubulin polymerization or NF-<br/>B pathways.</p> |
| Antimicrobials     | Schiff Base Formation        | Azomethines    | <p>Reaction with amines yields imines (Schiff bases) showing efficacy against multidrug-resistant (MDR) <i>S. aureus</i>.</p>   |
| Material Science   | Polymerization               | Polythiophenes | <p>The acetyl group can be converted to vinyl groups for polymerization, creating conductive polymers for organic solar cells (OPV).</p>                              |

## Reactivity Flowchart (DOT)



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Figure 3.1: Divergent synthesis map showing the transformation of the scaffold into bioactive agents.

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